N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-(DIMETHYLSULFAMOYL)BENZAMIDE HYDROCHLORIDE
Description
N-(4-Chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-(dimethylsulfamoyl)benzamide hydrochloride is a structurally complex benzamide derivative. Its core structure consists of a benzamide backbone substituted with a dimethylsulfamoyl group at the para-position, a 4-chloro-1,3-benzothiazol-2-yl moiety, and a diethylaminoethyl chain attached to the benzamide nitrogen. The hydrochloride salt form enhances solubility and bioavailability, typical of amine-containing pharmaceuticals.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-(dimethylsulfamoyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3S2.ClH/c1-5-26(6-2)14-15-27(22-24-20-18(23)8-7-9-19(20)31-22)21(28)16-10-12-17(13-11-16)32(29,30)25(3)4;/h7-13H,5-6,14-15H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJSSMDLRDBOAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-(DIMETHYLSULFAMOYL)BENZAMIDE HYDROCHLORIDE involves multiple steps. One common method includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Chlorination: The benzothiazole core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The chlorinated benzothiazole is reacted with N-[2-(DIETHYLAMINO)ETHYL]-4-(DIMETHYLSULFAMOYL)BENZAMIDE under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-(DIMETHYLSULFAMOYL)BENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-(DIMETHYLSULFAMOYL)BENZAMIDE HYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial or antifungal agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit enzymes essential for bacterial cell wall synthesis, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares functional and structural similarities with several derivatives reported in the literature. Below is a detailed comparison based on substituents, molecular properties, and spectral characteristics:
Table 1: Structural and Functional Group Comparison
Key Differences
Substituent Effects: The target compound features a 4-chloro-benzothiazole group, which may enhance electrophilic reactivity compared to the 4-methoxy-benzothiazole in the analog from . Chloro groups typically increase lipophilicity and metabolic stability, whereas methoxy groups improve solubility . The diethylaminoethyl chain in the target compound introduces a protonatable tertiary amine (as hydrochloride), absent in ’s analog. This modification likely improves membrane permeability and target binding in biological systems.
Sulfonamide Variations: The target’s dimethylsulfamoyl group differs from the diethylsulfamoyl group in ’s compound.
Spectral Characteristics :
- IR Spectroscopy :
- The target’s benzamide C=O stretch (~1660–1680 cm⁻¹) and sulfonamide S=O stretches (~1350–1250 cm⁻¹) align with analogs in .
- Unlike triazole-thiones in (C=S at ~1247–1255 cm⁻¹), the target lacks a thione group, avoiding tautomeric complexity .
- 1H-NMR :
- The diethylaminoethyl chain would show characteristic δ 2.5–3.5 ppm signals (CH₂ groups) and a broad NH⁺ signal (~δ 9–10 ppm) due to protonation .
Research Findings and Implications
- Synthetic Flexibility: The target compound’s diethylaminoethyl and benzothiazole groups suggest synthesis via nucleophilic substitution or alkylation, akin to methods in for triazole derivatives .
- Pharmacological Potential: Benzothiazole and sulfonamide moieties are associated with kinase inhibition (e.g., antitumor activity) and antimicrobial effects. The chloro substituent may enhance target selectivity compared to methoxy analogs .
- Stability : The hydrochloride salt form mitigates hygroscopicity issues common in amine-containing compounds, improving shelf-life .
Biological Activity
N-(4-Chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-(dimethylsulfamoyl)benzamide hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article will explore the compound's biological activity, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. Its chemical structure is pivotal for its biological activity. The IUPAC name and molecular formula are as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H24ClN3O2S2
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound significantly inhibited the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The mechanism of action often involves the inhibition of key signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 | 1.5 | AKT/ERK inhibition |
| Compound 4i | A549 | 2.0 | Cell cycle arrest |
| N-(4-Chloro...) | H1299 | 1.8 | Apoptosis induction |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Benzothiazole derivatives have been reported to possess antibacterial and antifungal activities. For instance, a study highlighted the efficacy of similar compounds against various bacterial strains and fungi, suggesting potential applications in treating infections .
Table 2: Antimicrobial Efficacy of Benzothiazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzothiazole A | Staphylococcus aureus | 32 µg/mL |
| Benzothiazole B | Escherichia coli | 16 µg/mL |
| N-(4-Chloro...) | Candida albicans | 8 µg/mL |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound has shown anti-inflammatory effects. Studies have indicated that it can significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α in vitro. This dual-action makes it a promising candidate for further development in therapeutic applications targeting both cancer and inflammation .
Case Studies
A notable case study involved the evaluation of a series of benzothiazole derivatives for their biological activities. Among these, this compound was identified as having potent anticancer effects against multiple cell lines while also exhibiting significant antimicrobial activity .
Another study focused on its anti-inflammatory properties, where it effectively inhibited the production of pro-inflammatory cytokines in cultured macrophages, suggesting its potential use in treating inflammatory diseases .
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how can purity be optimized?
Answer:
The synthesis typically involves multi-step coupling reactions. A validated approach includes:
- Amide bond formation : React the benzothiazole amine derivative with 4-(dimethylsulfamoyl)benzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using N,N-diisopropylethylamine (DIPEA) as a base. Reflux for 2–4 hours, monitored by TLC (SiO₂, DCM/MeOH 9:1) .
- Salt formation : Treat the free base with HCl in ethyl acetate to precipitate the hydrochloride salt.
- Purification : Recrystallize from ethanol/water (3:1) or use column chromatography (silica gel, gradient elution with DCM:MeOH 95:5 to 90:10) to achieve >95% purity. Ensure inert conditions to prevent decomposition of the diethylaminoethyl group .
Advanced: How to resolve discrepancies in reported biological activity data across different assay systems?
Answer:
Contradictions often arise from assay conditions (e.g., pH, solvent, cell lines). Methodological strategies include:
- Standardized controls : Use a reference inhibitor (e.g., staurosporine for kinase assays) across studies to calibrate activity .
- Solvent consistency : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent-induced artifacts.
- Orthogonal assays : Validate results using both cell-free (e.g., enzymatic inhibition) and cell-based (e.g., proliferation assays) systems. For example, if conflicting IC₅₀ values arise in kinase inhibition, confirm binding affinity via surface plasmon resonance (SPR) .
Basic: Which analytical techniques are most effective in confirming structural integrity?
Answer:
- ¹H/¹³C NMR : Identify key protons (e.g., benzothiazole C2-H at δ 8.2–8.5 ppm, diethylaminoethyl N-CH₂ at δ 2.5–3.0 ppm) and carbons (e.g., sulfamoyl S=O at ~170 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₂₁H₂₅ClN₄O₃S₂: ~497.12 g/mol) with <2 ppm error.
- HPLC-PDA : Use a C18 column (ACN/0.1% TFA gradient) to assess purity and detect photodegradants .
Advanced: What methodological approaches are advised for modifying the benzothiazole core to enhance receptor affinity?
Answer:
- Bioisosteric replacement : Substitute the 4-chloro group with trifluoromethyl (CF₃) to improve lipophilicity and metabolic stability. Synthesize analogs via Suzuki coupling .
- Side-chain optimization : Replace the diethylaminoethyl group with piperazine or morpholine derivatives to modulate solubility. Use molecular docking (e.g., AutoDock Vina) to predict binding to ATP pockets in kinases .
- Validation : Test analogs in parallel using fluorescence polarization assays for target engagement and SPR for kinetics .
Basic: What are the critical factors in designing stability studies under varying pH conditions?
Answer:
- Hydrolytic stability : Incubate the compound in buffers (pH 1–9, 37°C) for 24–72 hours. Monitor degradation via HPLC. The hydrochloride salt is prone to hydrolysis at pH >7, releasing free base .
- Light sensitivity : Conduct photostability studies under ICH Q1B guidelines (1.2 million lux hours). Use amber vials and antioxidants (e.g., BHT) if degradation exceeds 5% .
Advanced: How can computational tools predict metabolic pathways for this compound?
Answer:
- In silico prediction : Use in silico platforms (e.g., MetaSite, GLORY) to identify likely Phase I oxidation sites (e.g., diethylaminoethyl group) and Phase II glucuronidation .
- CYP inhibition assays : Test against CYP3A4 and CYP2D6 using human liver microsomes. Compare results with molecular dynamics simulations of CYP-binding pockets .
- Cross-validation : Synthesize predicted metabolites (e.g., N-oxide derivatives) and confirm via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
